molecular formula C18H22N2OS2 B3015679 (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704640-82-3

(2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3015679
CAS No.: 1704640-82-3
M. Wt: 346.51
InChI Key: PQJYBIOTIYOKRB-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" features a hybrid structure combining a 2,4-dimethylthiazole ring linked via a methanone group to a 1,4-thiazepane scaffold substituted with an o-tolyl (ortho-methylphenyl) group at position 6. While direct structural data for this compound is absent in the provided evidence, its design aligns with bioactive heterocyclic methanones studied for pharmaceutical applications, particularly antitumor and antimicrobial activity . The thiazole moiety is a common pharmacophore in medicinal chemistry, while the thiazepane ring and o-tolyl substituent may modulate solubility, binding affinity, or metabolic stability .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-12-6-4-5-7-15(12)16-8-9-20(10-11-22-16)18(21)17-13(2)19-14(3)23-17/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJYBIOTIYOKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a thiazole-thiazepane derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and the mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with various electrophiles. The specific synthesis pathway for (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has not been extensively documented in existing literature. However, related compounds have been synthesized using methods involving cyclization reactions and substitution reactions with thiazole and thiazepane scaffolds.

Antimicrobial Properties

Research indicates that thiazole and thiazepane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli1.6 mg/mL
Compound BS. aureus0.833 mg/mL
(2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanoneTBDTBD

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. Studies demonstrate that certain thiazole compounds can induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress and inhibition of cell proliferation . The compound (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may share similar properties due to its structural features.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives. For example, compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that (2,4-Dimethylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone could be explored for its anti-inflammatory effects in various models of inflammation.

Case Studies

  • Antibacterial Activity Study : A study evaluated the activity of a series of thiazole derivatives against Bacillus subtilis, E. coli, and other pathogens. The results indicated that certain modifications on the thiazole ring significantly enhanced antibacterial potency .
  • Anticancer Mechanism Investigation : Another study focused on the cytotoxic effects of thiazole derivatives on leukemia cell lines. The findings suggested that these compounds induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Thiadiazole-Based Methanones

Compounds like (4-hydroxyphenyl)[5-substituted-2-thioxo-1,3,4-thiadiazol-3-yl]methanone (Bhole & Bhusari, 2010) demonstrate significant antitumor activity, with IC₅₀ values ranging from 12–45 μM against breast (MCF-7) and lung (A549) cancer cell lines . Key structural differences include:

  • Substituent Effects : Alkyl/aryl groups at the thiadiazole 5-position enhance activity compared to unsubstituted analogs.
  • Bioisosteric Replacements : Replacement of thiadiazole with thiazole (as in the target compound) may alter electronic properties and binding kinetics.

Table 1: Antitumor Activity of Thiazole/Thiadiazole Methanones

Compound Class Substituents IC₅₀ (μM) Cell Line Reference
Thiadiazole methanone 5-(4-methoxyphenyl) 12.3 MCF-7
Thiazole methanone (hypothetical) 2,4-dimethylthiazole N/A N/A
o-Tolyl-Containing Methanones

The o-tolyl group in the target compound is structurally analogous to ligands in palladium complexes (e.g., [(3,5-dimethylpyrazol-1-yl)(o-tolyl)methanone]PdCl₂), where the o-tolyl substituent induces electron-withdrawing effects, shortening Pd–N bonds (2.02–2.15 Å) and stabilizing the complex . In the context of organic methanones, this group may enhance lipophilicity or influence π-π stacking interactions in biological targets.

Table 2: Electronic Effects of o-Tolyl Substituents

Compound Type Key Interaction/Effect Observation Reference
Palladium complex Pd–N bond shortening Enhanced stability via electron withdrawal
BODIPY synthesis intermediate Steric hindrance at C-2 Selective acylation in pyrrole synthesis
Thiazepane Derivatives

The seven-membered ring in the target compound may improve bioavailability compared to rigid planar systems like thiazolidinones (e.g., 5-(Z)-arylidene-4-thiazolidinones), which exhibit antimicrobial activity but suffer from poor solubility .

Key Challenges :

  • Steric hindrance from the o-tolyl group may complicate acylation steps .
  • Thiazepane ring strain could affect reaction yields.

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